molecular formula C9H13NO B153750 1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one CAS No. 128960-04-3

1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one

Cat. No. B153750
M. Wt: 151.21 g/mol
InChI Key: GTJWFTSLKATWSH-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol. It is closely related to 1-[(2S)-piperidin-2-yl]ethan-1-one hydrochloride, which has a molecular weight of 163.65 .

Scientific Research Applications

Chemical Structure Analysis

  • The study by Kaski et al. (1998) provides insights into the experimental and theoretical ab initio study of CC spin−spin coupling tensors and 1H and 13C nuclear shielding tensors in ethane, ethene, and ethyne. Such foundational research aids in understanding the chemical properties and reactions of ethyne derivatives, potentially including compounds like 1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one (Kaski, Lantto, Vaara, & Jokisaari, 1998).

Synthesis and Characterization

  • The synthesis of substituted 2-pyridones via the Pummerer Cyclization-Deprotonation-Cycloaddition Cascade of Imidosulfoxides by Padwa, Heidelbaugh, and Kuethe (1999) showcases a method that could be applicable or adaptable for synthesizing compounds with structures similar to 1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one (Padwa, Heidelbaugh, & Kuethe, 1999).

Intermediate in Drug Synthesis

  • Research by Pan Hai-ya (2012) on the synthesis and characterization of a key intermediate of Etoricoxib demonstrates the role of similar ethanone derivatives in pharmaceutical synthesis, hinting at potential applications in drug development (Pan Hai-ya, 2012).

Fluorescent Chemosensors

  • Shylaja et al. (2020) explored novel blue emissive dimethylfuran tethered 2-aminopyridine-3-carbonitriles as dual responsive fluorescent chemosensors for Fe3+ and picric acid, indicating the potential use of similar compounds in sensing and detection applications (Shylaja, Rubina, Santharam Roja, & Kumar, 2020).

properties

IUPAC Name

1-[(2S)-2-ethynylpiperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-9-6-4-5-7-10(9)8(2)11/h1,9H,4-7H2,2H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJWFTSLKATWSH-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCC1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCCC[C@H]1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.